
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene, commonly known as PPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPPEB belongs to the family of arylacetylene derivatives and has been found to possess interesting pharmacological properties.
Wirkmechanismus
The mechanism of action of PPPEB is not fully understood. However, it has been suggested that PPPEB acts as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release. PPPEB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
PPPEB has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. PPPEB has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PPPEB has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high potency and selectivity. However, PPPEB also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. PPPEB also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of PPPEB. One area of research is the development of more stable and soluble derivatives of PPPEB that can be used in vivo. Another area of research is the investigation of the potential use of PPPEB in combination with other drugs for the treatment of cancer and other diseases. Finally, the mechanism of action of PPPEB needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
PPPEB can be synthesized using a multistep process that involves the coupling of 4-(4-propylcyclohexyl)phenylacetylene with 1-bromo-4-(4-ethynylphenyl)benzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain PPPEB in high purity.
Wissenschaftliche Forschungsanwendungen
PPPEB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. PPPEB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
100558-53-0 |
|---|---|
Produktname |
1-Propyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene |
Molekularformel |
C26H32 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-propyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C26H32/c1-3-5-21-7-9-23(10-8-21)11-12-24-15-19-26(20-16-24)25-17-13-22(6-4-2)14-18-25/h7-10,15-16,19-20,22,25H,3-6,13-14,17-18H2,1-2H3 |
InChI-Schlüssel |
HOQZNENYSZLPGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



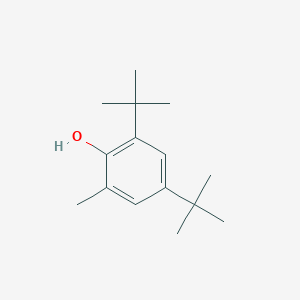
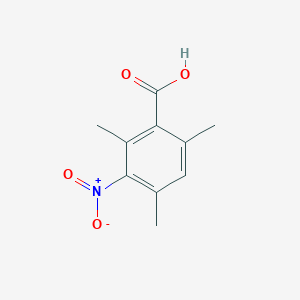
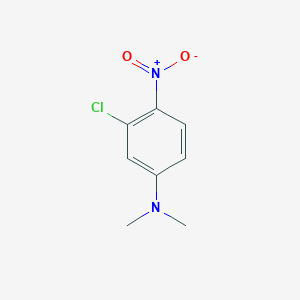
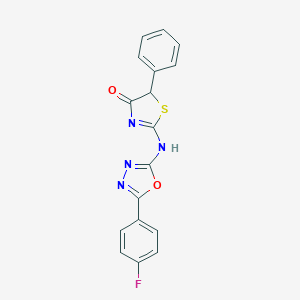
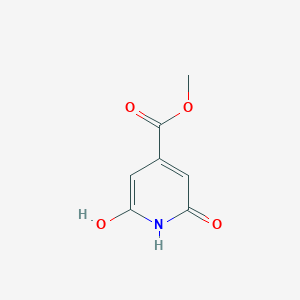
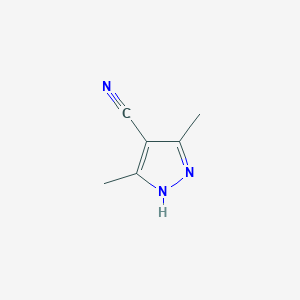
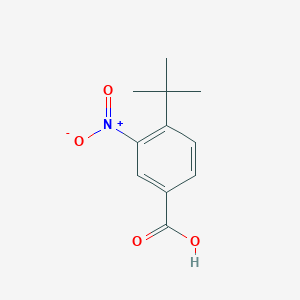
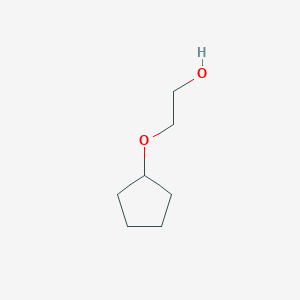
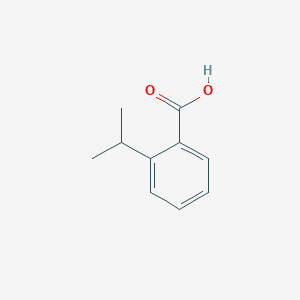
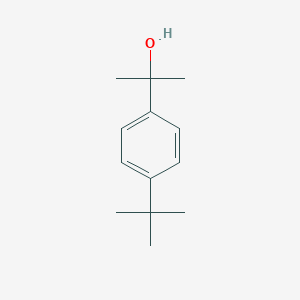
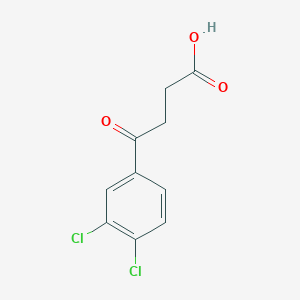
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
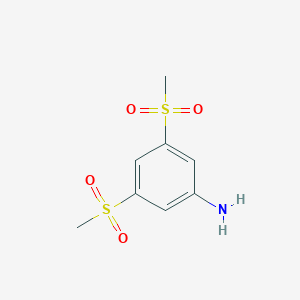
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)